Methoxyfenozide-d9: A Technical Guide for Researchers
Methoxyfenozide-d9: A Technical Guide for Researchers
An in-depth examination of the deuterated insecticide analogue, Methoxyfenozide-d9, focusing on its principal applications as an internal standard in analytical chemistry and its role in toxicological and environmental fate studies.
Methoxyfenozide-d9 is the deuterium-labeled form of Methoxyfenozide, a diacylhydrazine insecticide.[1] The parent compound, Methoxyfenozide, is a highly selective insect growth regulator that targets lepidopteran pests.[2] It functions by mimicking the insect molting hormone, 20-hydroxyecdysone, thereby acting as a potent agonist of the ecdysone receptor complex.[3] This interaction triggers a premature and incomplete molt, leading to the death of the insect larvae.[4]
The defining characteristic of Methoxyfenozide-d9 is the strategic replacement of nine hydrogen atoms with deuterium atoms.[3] This isotopic labeling imparts a higher mass to the molecule without altering its chemical properties, making it an ideal internal standard for quantitative analysis using mass spectrometry.[1] Its primary application is in research and development, particularly for the precise quantification of Methoxyfenozide in environmental and biological samples.[3] It also serves as a crucial tool in studies examining the metabolism and environmental fate of Methoxyfenozide.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Methoxyfenozide-d9 and its parent compound, Methoxyfenozide, is provided below.
| Property | Methoxyfenozide-d9 | Methoxyfenozide |
| IUPAC Name | N-tert-butyl-N'-(3-methoxy-2-methylbenzoyl)-N'-(3,5-di(methyl-d3)benzoyl-2,4,6-d3)hydrazide | N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide |
| CAS Number | 2469014-53-5 | 161050-58-4 |
| Molecular Formula | C₂₂H₁₉D₉N₂O₃ | C₂₂H₂₈N₂O₃ |
| Molecular Weight | 377.52 g/mol | 368.47 g/mol |
| Appearance | White Solid | White Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | Water: 3.3 mg/L; Acetone: 9% |
| Melting Point | Not specified | 204-205 °C |
Mode of Action: Ecdysone Receptor Signaling Pathway
Methoxyfenozide exerts its insecticidal effect by activating the ecdysone signaling pathway in a manner that disrupts normal development. The compound binds to the ecdysone receptor (EcR), which forms a heterodimer with the ultraspiracle protein (USP). This binding mimics the natural ligand, 20-hydroxyecdysone, leading to the activation of the receptor complex. The activated EcR/USP heterodimer then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This initiates the transcription of a cascade of genes involved in the molting process, causing the larva to undergo a lethal, premature molt.
Figure 1: Methoxyfenozide mode of action via the ecdysone signaling pathway.
Experimental Protocols: Quantification of Methoxyfenozide using Methoxyfenozide-d9
The primary use of Methoxyfenozide-d9 is as an internal standard for the accurate quantification of Methoxyfenozide residues in various matrices. Below is a generalized experimental protocol based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
1. Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe)
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Extraction:
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Weigh 5-15 g of a homogenized sample (e.g., soil, fruit, vegetable) into a 50 mL centrifuge tube.
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Add a known amount of Methoxyfenozide-d9 internal standard solution.
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Add 10 mL of acetonitrile (with 1% acetic acid for certain matrices).
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Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).
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Shake vigorously for 1 minute and centrifuge at >1500 rcf for 1 minute.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA), C18, and MgSO₄).
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Vortex for 30 seconds and centrifuge at >1500 rcf for 1 minute.
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Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
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2. LC-MS/MS Analysis
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Liquid Chromatography (LC) Conditions:
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Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 1.8 µm).
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
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Flow Rate: 0.3 - 0.5 mL/min.
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Injection Volume: 5 - 20 µL.
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Tandem Mass Spectrometry (MS/MS) Conditions:
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Methoxyfenozide and Methoxyfenozide-d9. For example:
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Methoxyfenozide: m/z 369.2 → 149.1 (quantitative), 369.2 → 313.3 (qualitative)[5]
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Methoxyfenozide-d9: The precursor ion will be shifted by +9 (m/z 378.2), and the fragment ions may or may not be shifted depending on the location of the deuterium labels.
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3. Quantification
The concentration of Methoxyfenozide in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (Methoxyfenozide-d9) against a calibration curve prepared with known concentrations of Methoxyfenozide and a constant concentration of Methoxyfenozide-d9.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of Methoxyfenozide residues in environmental or food samples using Methoxyfenozide-d9 as an internal standard.
Figure 2: General workflow for pesticide residue analysis using an internal standard.
Data Presentation: Analytical Method Performance
The use of Methoxyfenozide-d9 as an internal standard significantly improves the accuracy and precision of analytical methods by compensating for matrix effects and variations in extraction recovery and instrument response. The table below summarizes typical performance data for LC-MS/MS methods for Methoxyfenozide analysis.
| Matrix | Fortification Level (ppm) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantitation (LOQ) (ppm) |
| Fruits | 0.01 - 1.0 | 72 - 129 | < 15 | 0.010 |
| Vegetables | 0.05 - 1.0 | 85 - 115 | < 10 | 0.050 |
| Mint | 0.05 - 1.0 | 90 - 110 | < 10 | 0.050 |
| Soil | 0.01 - 0.1 | 89.8 - 105 | 3.3 - 7.5 | 0.01 |
| Water | 0.01 - 0.1 | 83.5 - 110.3 | < 10 | 0.012 |
Data compiled from multiple sources.[5][6][7]
References
- 1. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Environmental fate and safety analysis of methoxyfenozide application to control litchi and longan pests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ecdysone signaling and transcript signature in Drosophila cells resistant against methoxyfenozide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of methoxyfenozide residues in fruits, vegetables, and mint by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
